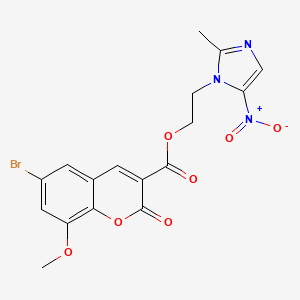

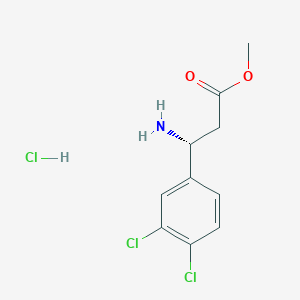

![molecular formula C14H10N4OS B2682735 N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478046-62-7](/img/structure/B2682735.png)

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide

Übersicht

Beschreibung

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is a chemical compound . It is related to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

While specific synthesis methods for N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide were not found, related compounds have been synthesized using various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

One of the primary research focuses for derivatives of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is in the realm of anticancer drug development. A study described the synthesis and biological evaluation of a compound (MGCD0103) that selectively inhibits histone deacetylases (HDACs) 1-3 and 11 at submicromolar concentrations, showing significant promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This compound is orally bioavailable and has entered clinical trials, underscoring its potential utility in cancer therapy (Zhou et al., 2008).

Synthetic Routes and Chemical Properties

Research has also focused on developing new synthetic approaches to derivatives of this compound. One study explored synthetic routes to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, utilizing 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These routes provided access to various pharmacologically relevant structures, demonstrating the compound's versatility as a building block in organic synthesis (El-Meligie et al., 2020).

Antiproliferative Activity

Another study investigated the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, a class known for its activity against the phospholipase C enzyme. The research highlighted the importance of specific functional group modifications for retaining biological activity, with certain modifications leading to compounds of greater activity. This illustrates the compound's potential for further optimization in the development of new anticancer agents (van Rensburg et al., 2017).

Antidepressant and Nootropic Agents

Derivatives of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide have also been explored for their potential as central nervous system (CNS) active agents. A study synthesized and evaluated the pharmacological activity of Schiff’s bases and 2-azetidinones derivatives for their antidepressant and nootropic activities. Certain compounds exhibited high antidepressant activity and nootropic activity, suggesting the compound's skeleton has potential as a CNS active agent (Thomas et al., 2016).

Wirkmechanismus

Target of Action

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide are likely to be protein kinases.

Mode of Action

The interaction of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide with its protein kinase targets results in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular function and potentially the death of cancer cells .

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

The molecular and cellular effects of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide’s action are likely to be related to its inhibition of protein kinases. This inhibition can disrupt normal cellular processes, potentially leading to the death of cancer cells .

Eigenschaften

IUPAC Name |

N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEPWWOXPPNHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330185 | |

| Record name | N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide | |

CAS RN |

478046-62-7 | |

| Record name | N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

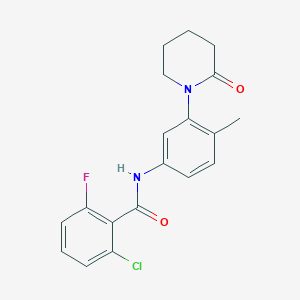

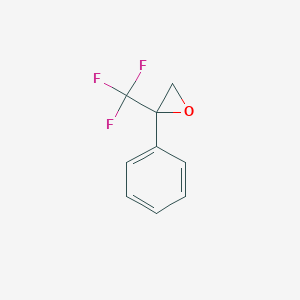

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)

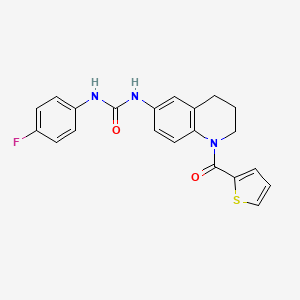

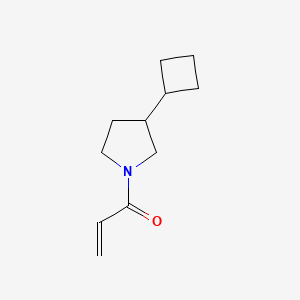

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)

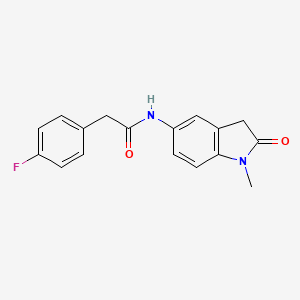

![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)

![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)

![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)

![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)